1-(4-Ethylphenyl)-3-phenylurea
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
The synthesis of a compound refers to the chemical reaction or series of reactions used to form the compound from simpler starting materials . This would include a detailed step-by-step procedure, including the specific reagents and conditions used .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is formed (synthesis reactions) or reactions where the compound is used as a starting material .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) might be used .Scientific Research Applications
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : A study examined the crystal structure of a related phenylurea herbicide, providing insights into molecular interactions like hydrogen bonds and weak C-H⋯π interactions, relevant for understanding the structural properties of similar compounds like 1-(4-Ethylphenyl)-3-phenylurea (Kang et al., 2015).
Reactions and Transformations
- Reactions with Aqueous Chlorine : Research on phenylurea compounds' reactions with aqueous chlorine at different pH levels provides insights into their potential transformations during water treatment processes, which may be applicable to 1-(4-Ethylphenyl)-3-phenylurea (Chusaksri et al., 2012).
- N-Alkylations and O-Alkylations : Studies on the N-ethylation and methylation of 1,3-diphenylureas suggest potential chemical modifications applicable to 1-(4-Ethylphenyl)-3-phenylurea for creating derivatives with specific properties (Curtis, 1988).
Herbicidal Activities and Mechanisms
- Herbicidal Action Mechanism : Examination of the herbicidal activity and mechanism of action of certain phenylureas offers an understanding of how 1-(4-Ethylphenyl)-3-phenylurea might function as a herbicide (Wilcox & Moreland, 1969).
Synthesis and Structural Characterization
- Synthesis Techniques : A study describing the synthesis and crystal structure of a compound similar to 1-(4-Ethylphenyl)-3-phenylurea adds valuable information on synthesizing and characterizing such compounds (Thippeswamy et al., 2011).
Potential Biological and Environmental Impacts
- Environmental Contamination Concerns : Research into the environmental impactof phenylurea herbicides, particularly their contamination of surface waters and subsequent transformation during drinking water treatment, can provide insights into the environmental behavior and potential risks associated with compounds like 1-(4-Ethylphenyl)-3-phenylurea (Chusaksri et al., 2012).
Pharmaceutical and Medical Applications
- Antimicrobial Activities : Investigations into the antimicrobial properties of related phenylurea compounds suggest possible medical or pharmaceutical applications for 1-(4-Ethylphenyl)-3-phenylurea (Faty et al., 2010).
Advanced Material Applications
- Sensing Applications : A study on ethynylated-thiourea derivatives for carbon dioxide gas sensing indicates potential applications of similar compounds like 1-(4-Ethylphenyl)-3-phenylurea in the development of sensors (Daud et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-ethylphenyl)-3-phenylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCZNJSFVOOZOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-3-phenylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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